molecular formula C28H22Cl2N2O4 B4887616 N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)

Cat. No. B4887616
M. Wt: 521.4 g/mol
InChI Key: VGMRWUGSCDEDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide), also known as ODM-201, is a non-steroidal antiandrogen drug that has been developed for the treatment of prostate cancer. It was discovered and synthesized by Orion Corporation and is currently in clinical trials.

Mechanism of Action

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This inhibits the growth and proliferation of prostate cancer cells, which are dependent on androgens for their survival. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to have a high affinity for the androgen receptor and is more selective than other antiandrogen drugs, which reduces the risk of side effects.
Biochemical and Physiological Effects:
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with castration-resistant prostate cancer. The drug has also been shown to delay disease progression and improve overall survival in clinical trials. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has a favorable safety profile and has been well-tolerated in patients, with few reported side effects.

Advantages and Limitations for Lab Experiments

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has several advantages for lab experiments, including its high potency and selectivity for the androgen receptor, which allows for precise targeting of prostate cancer cells. The drug has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide). One area of focus is the development of combination therapies that can enhance the efficacy of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) and overcome resistance to antiandrogen therapy. Another area of interest is the exploration of the drug's potential for the treatment of other cancers, such as breast and ovarian cancer, which also rely on the androgen receptor for growth and survival. Additional studies are also needed to better understand the mechanism of action of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) is a potent and selective inhibitor of the androgen receptor, which plays a critical role in the development and progression of prostate cancer. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to be effective in preclinical studies and is currently in clinical trials for the treatment of castration-resistant prostate cancer. The drug has also been studied in combination with other therapies, such as chemotherapy and radiotherapy, to improve treatment outcomes.

properties

IUPAC Name

N-[2-chloro-4-[3-chloro-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O4/c1-35-21-9-3-17(4-10-21)27(33)31-25-13-7-19(15-23(25)29)20-8-14-26(24(30)16-20)32-28(34)18-5-11-22(36-2)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMRWUGSCDEDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-4-[3-chloro-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 3
Reactant of Route 3
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 4
Reactant of Route 4
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 5
Reactant of Route 5
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.